molecular formula C21H26N2O2 B6033912 2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione

2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione

Cat. No.: B6033912
M. Wt: 338.4 g/mol
InChI Key: OCBKEGFRSJIORH-UHFFFAOYSA-N
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Description

2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione is a complex organic compound that features an indole moiety, a cyclohexane ring, and an amino group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which can then be further modified to introduce the amino and butylidene groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione is unique due to its combination of an indole moiety with a cyclohexane ring and an amino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-hydroxy-2-[N-[2-(2-methyl-1H-indol-3-yl)ethyl]-C-propylcarbonimidoyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-7-18(21-19(24)10-6-11-20(21)25)22-13-12-15-14(2)23-17-9-5-4-8-16(15)17/h4-5,8-9,23-24H,3,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBKEGFRSJIORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NCCC1=C(NC2=CC=CC=C21)C)C3=C(CCCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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